molecular formula C13H15F3N2O B2728219 1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol CAS No. 866135-54-8

1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol

Cat. No. B2728219
CAS RN: 866135-54-8
M. Wt: 272.271
InChI Key: ALOJQCWAWNNNIJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol is a chemical compound with the molecular formula C13H15F3N2O and a molecular weight of 272.27 . It is also known by its CAS number 866135-54-8 .


Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoropropanol group attached to an indole group via an ethylamine linker . The presence of the trifluoropropanol group may impart unique properties to the compound, such as increased polarity and strong hydrogen-bond donation .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 451.9±45.0 °C and a predicted density of 1.313±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 12.09±0.20 .

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol is not fully understood, but it is believed to act as a modulator of neurotransmitter release by interacting with presynaptic receptors. This compound has been shown to enhance the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory retention, and reduce anxiety and depression. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol is its ability to modulate neurotransmitter release, making it a valuable tool for studying the role of neurotransmitters in various physiological processes. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol. One area of research could focus on the development of new synthetic methods for producing this compound and its analogs. Another area of research could focus on the potential use of this compound as a therapeutic agent for the treatment of various diseases, such as depression, anxiety, and cancer. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on neurotransmitter release and other physiological processes.

Synthesis Methods

1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol can be synthesized using a multistep process that involves the reaction of tryptophan with various reagents. The most commonly used method involves the reaction of tryptophan with trifluoroacetic anhydride and triethylamine to produce the intermediate compound, 1-(trifluoroacetyl)indole-3-ethanol. This intermediate is then reacted with 2-bromoethylamine hydrobromide in the presence of potassium carbonate to produce this compound.

Scientific Research Applications

1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the ability to modulate neurotransmitter release, enhance cognitive function, and reduce anxiety and depression. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

1,1,1-trifluoro-3-[2-(1H-indol-3-yl)ethylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)8-17-6-5-9-7-18-11-4-2-1-3-10(9)11/h1-4,7,12,17-19H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOJQCWAWNNNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818984
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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